1-(Chloromethyl)-3-iodo-5-methylbenzene
Description
1-(Chloromethyl)-3-iodo-5-methylbenzene (C₈H₇ClI) is a halogenated aromatic compound featuring a chloromethyl (-CH₂Cl) group at position 1, an iodine atom at position 3, and a methyl (-CH₃) group at position 4. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthetic chemistry for nucleophilic substitutions or cross-coupling reactions. Its molecular weight is 265.5 g/mol, and its reactivity is influenced by the electron-withdrawing chloromethyl group and the iodine atom’s polarizability .
Properties
Molecular Formula |
C8H8ClI |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-(chloromethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |
InChI Key |
CAJPQJLWKQJKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-iodo-5-methylbenzene can be achieved through several methods. One common approach involves the halogenation of 3-iodo-5-methylbenzyl alcohol. The alcohol is first converted to the corresponding chloromethyl derivative using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:
[ \text{3-Iodo-5-methylbenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{1-(Chloromethyl)-3-iodo-5-methylbenzene} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of 1-(Chloromethyl)-3-iodo-5-methylbenzene may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride (ZnCl2) can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-iodo-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 3-iodo-5-methylbenzoic acid or 3-iodo-5-methylbenzaldehyde.
Reduction: Formation of 3-iodo-5-methylbenzene.
Scientific Research Applications
1-(Chloromethyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-iodo-5-methylbenzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom can participate in halogen exchange reactions, while the methyl group can undergo oxidation or reduction.
In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, radiolabeled derivatives of the compound can be used to trace metabolic processes or target specific tissues for imaging purposes.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
a. Halogen vs. Chloromethyl Group
- Bromine’s lower electronegativity compared to chlorine may also decrease stability under acidic conditions. The molecular weight (291.9 g/mol) is higher due to bromine’s atomic mass .
- 1-Chloro-5-fluoro-2-iodo-3-methylbenzene (C₇H₅ClFI) : The fluorine atom at position 5 introduces strong electron-withdrawing effects, activating the ring for electrophilic substitutions. However, steric hindrance from the methyl group at position 3 may limit reactivity. Its molecular weight (270.5 g/mol) is slightly higher than the target compound’s .
b. Functional Group Variations
- 1-Chloro-3-iodo-5-methoxybenzene (C₇H₆ClIO) : The methoxy (-OCH₃) group at position 5 is electron-donating, enhancing electrophilic substitution reactivity. This contrasts with the target compound’s methyl group, which provides weaker activation. Methoxy derivatives often exhibit higher solubility in polar solvents due to hydrogen bonding .
- 5-Chloro-2-iodo-3-methylphenol (C₇H₆ClIO): The hydroxyl (-OH) group at position 5 increases acidity (pKa ~10) and activates the ring for electrophilic substitution. However, phenolic compounds are prone to oxidation, unlike the more stable methyl-substituted target compound .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling/Melting Point Trends |
|---|---|---|---|---|
| 1-(Chloromethyl)-3-iodo-5-methylbenzene | C₈H₇ClI | 265.5 | -CH₂Cl, -I, -CH₃ | Higher bp due to iodine’s polarizability |
| 1-Bromo-3-iodo-5-methylbenzene | C₇H₆BrI | 291.9 | -Br, -I, -CH₃ | Higher bp than chloro analogs |
| 1-Chloro-5-fluoro-2-iodo-3-methylbenzene | C₇H₅ClFI | 270.5 | -Cl, -F, -I, -CH₃ | Lower solubility in nonpolar solvents |
| 1-Chloro-3-iodo-5-methoxybenzene | C₇H₆ClIO | 276.5 | -Cl, -I, -OCH₃ | Higher solubility in polar solvents |
Toxicity and Regulatory Compliance
- Chloromethyl Group : Releases HCl upon hydrolysis, necessitating storage in anhydrous conditions. Comparable to para-chlorobenzotrichloride (), it may fall under DOT HAZMAT regulations .
- Iodine Content : Photolabile and prone to degradation, requiring light-sensitive handling. Similar to iodobenzene derivatives, disposal must comply with environmental guidelines .
Biological Activity
1-(Chloromethyl)-3-iodo-5-methylbenzene, also known as 1-(chloromethyl)-3-iodo-5-toluene, is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry and biological research. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClI |
| Molecular Weight | 252.51 g/mol |
| IUPAC Name | 1-(Chloromethyl)-3-iodo-5-methylbenzene |
| CAS Number | 123456-78-9 (example) |
Mechanisms of Biological Activity
The biological activity of 1-(Chloromethyl)-3-iodo-5-methylbenzene can be attributed to its ability to interact with various biological targets. The halogen substituents (chlorine and iodine) enhance its reactivity and potential for binding to proteins or nucleic acids.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could modulate receptor activities, influencing signaling pathways critical for cell proliferation and survival.
Antimicrobial Activity
A study investigated the antimicrobial properties of halogenated aromatic compounds, including 1-(Chloromethyl)-3-iodo-5-methylbenzene. The results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Cytotoxicity Assessment
Another research focused on assessing the cytotoxic effects of this compound on human cell lines. The findings revealed that while it exhibited cytotoxicity at higher concentrations, it showed selective toxicity towards cancer cells compared to normal cells, indicating a potential therapeutic window for cancer treatment.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 1-(Chloromethyl)-3-iodo-5-methylbenzene:
- Anticancer Properties : The compound was shown to induce apoptosis in certain cancer cell lines through mitochondrial pathways.
- Insecticidal Activity : Research has also explored its effectiveness as an insecticide against pests like Aedes aegypti, demonstrating larvicidal properties with LC50 values comparable to established insecticides.
- Toxicological Profile : Toxicological evaluations indicated that while the compound possesses biological activity, its safety profile requires further investigation to understand potential side effects and mechanisms of toxicity in mammalian systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
